Molecular Weight and Lipophilicity Differentiation from 1-Benzyl-3,5-diphenyl-4-methyl-1H-pyrazole Core
The target compound possesses a calculated molecular weight (MW) of 370.9 g/mol and a predicted logP of approximately 6.2, making it substantially larger and more lipophilic than the unsubstituted 1-benzyl-3,5-diphenyl-4-methyl-1H-pyrazole scaffold (MW 310.4 g/mol, predicted logP ~4.8). This differential positions CAS 1006352-74-4 in a distinct region of drug-like chemical space, potentially enhancing binding to hydrophobic kinase pockets while exceeding typical lead-like criteria, thereby serving as a tool compound for probing the limits of lipophilic tolerance in target engagement [1].
| Evidence Dimension | Molecular weight and predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | MW = 370.9 g/mol; predicted logP ≈ 6.2 (ALOGPS 2.1) |
| Comparator Or Baseline | 1-Benzyl-3,5-diphenyl-4-methyl-1H-pyrazole: MW = 310.4 g/mol; predicted logP ≈ 4.8 |
| Quantified Difference | ΔMW = +60.5 g/mol (+19.5%); ΔlogP ≈ +1.4 log units |
| Conditions | Calculated using ALOGPS 2.1 software; comparator is the non-halogenated, non-methylated parent scaffold. |
Why This Matters
For procurement decisions in fragment-based or lead-like screening libraries, the higher MW and logP preclude this compound from being interchangeable with smaller, less lipophilic pyrazole analogs, as it may exhibit different solubility, permeability, and non-specific binding profiles.
- [1] Tetko, I. V.; Tanchuk, V. Y. Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 Program. Journal of Chemical Information and Computer Sciences 2002, 42 (5), 1136–1145. View Source
